7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Description
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Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKHHJBYBYYDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including immunomodulatory effects and potential anticancer activity. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H14ClN3O2S
- Molecular Weight : 315.79 g/mol
Immunomodulatory Effects
Research has indicated that purine derivatives, particularly those with modifications at the 7 and 8 positions, exhibit significant immunostimulatory properties. For instance, compounds similar to this compound have shown the ability to enhance humoral immunity by stimulating the proliferation of lymphocytes and increasing antibody production in vitro and in vivo models .
Anticancer Activity
Several studies have investigated the anticancer potential of purine derivatives. A study focusing on related compounds demonstrated that they could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. The anticancer activity is often attributed to the ability of these compounds to interfere with nucleic acid metabolism and induce oxidative stress in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in signal transduction pathways related to cancer cell proliferation and survival .
Study 1: Immunostimulatory Activity
In a controlled experiment, researchers treated murine models with varying doses of this compound. The results indicated a dose-dependent increase in serum immunoglobulin levels, suggesting enhanced humoral immune response. The study measured specific antibody responses using ELISA techniques.
| Dose (mg/kg) | IgG Level (mg/dL) | IgM Level (mg/dL) |
|---|---|---|
| 0 | 120 | 80 |
| 10 | 150 | 100 |
| 50 | 200 | 150 |
Study 2: Anticancer Efficacy
A recent study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with the compound resulted in significant reductions in cell viability as measured by MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Immune Response : By enhancing lymphocyte proliferation and cytokine production.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Targeting kinases involved in cell signaling pathways.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including alkylation of purine derivatives and thiolation with 2-chlorobenzylsulfanyl groups. Key challenges include controlling regioselectivity during alkylation and minimizing side reactions (e.g., oxidation of sulfanyl groups). Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .
Q. How can structural analogs of this compound guide SAR studies for biological activity?
- Answer : Structural analogs (e.g., 8-Chloro-7-(2-chlorobenzyl)-1,3-dimethylpurine-2,6-dione) reveal that:
- The 2-chlorobenzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .
- Allyl substituents at position 7 may reduce steric hindrance compared to bulkier alkyl chains (e.g., octyl), favoring target binding .
- Comparative data tables for analogs can be constructed using parameters like logP, IC₅₀ values, and binding affinity .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activities of purine derivatives like this compound?
- Answer : Discrepancies in activity (e.g., antitumor vs. antiviral) may arise from assay variability or impurity profiles. Methodological solutions:
- Validate purity via HPLC-MS and NMR (¹H/¹³C) before biological testing .
- Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
- Compare dose-response curves across multiple studies to identify reproducible trends .
Q. How can computational modeling predict the interaction of this compound with nucleotide-binding enzymes?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions:
- The 2-chloro-benzylsulfanyl group may occupy hydrophobic pockets in enzymes like adenosine deaminase .
- Free energy calculations (MM-PBSA) quantify binding affinity differences between analogs .
- Validate predictions with SPR or ITC to measure binding kinetics experimentally .
Q. What strategies mitigate degradation of the sulfanyl group during in vitro pharmacological studies?
- Answer : The sulfanyl moiety is prone to oxidation, forming sulfoxides/sulfones. Stabilization methods:
- Add antioxidants (e.g., ascorbic acid) to cell culture media .
- Use deuterated solvents (DMSO-d₆) in NMR studies to track degradation in real time .
- Encapsulate the compound in liposomes to shield reactive groups .
Methodological Considerations
Q. How should researchers design experiments to explore the compound’s dual activity in cancer and inflammation pathways?
- Answer :
- In vitro : Test inhibition of COX-2 (ELISA) and NF-κB (luciferase reporter assays) in parallel with cytotoxicity screens (MTT) .
- In vivo : Use murine models (e.g., xenograft tumors + LPS-induced inflammation) with pharmacokinetic profiling (LC-MS/MS) .
- Data Integration : Apply multivariate analysis (PCA) to correlate structural features with multi-target efficacy .
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity data?
- Answer :
- Fit sigmoidal curves (Hill equation) to calculate EC₅₀/LC₅₀ values .
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across cell lines .
- Address outliers via Grubbs’ test or robust regression methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
